

# Technical Guide: Disulfiram for the Mitigation of Vision Loss in Retinitis Pigmentosa

Author: BenchChem Technical Support Team. Date: November 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Disuprazole |           |
| Cat. No.:            | B1219562    | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Retinitis pigmentosa (RP) is a group of inherited retinal diseases characterized by the progressive degeneration of rod and cone photoreceptors, leading to severe vision loss. While the primary defect lies in the photoreceptors, downstream retinal neurons, although they survive, undergo significant physiological changes. A key pathological event is the hyperactivity of retinal ganglion cells (RGCs), the output neurons of the retina. This hyperactivity generates a "neural noise" that can obscure the remaining visual signals from surviving photoreceptors, further impairing vision. Recent research has identified retinoic acid (RA) as a key molecular trigger for this RGC hyperactivity.[1][2][3] This discovery has opened a new therapeutic avenue for improving vision in RP by targeting the RA signaling pathway.

Disulfiram, an FDA-approved medication for alcohol use disorder, has been identified as a potent inhibitor of retinaldehyde dehydrogenase, a critical enzyme in the synthesis of retinoic acid.[4][5] Preclinical studies have demonstrated that by reducing RA levels, disulfiram can suppress RGC hyperactivity and improve visual function in mouse models of RP.[1][3] This document provides an in-depth technical guide on the preclinical research of disulfiram for RP, focusing on its mechanism of action, quantitative preclinical data, and detailed experimental protocols.

## **Mechanism of Action**



In the degenerating retina, the death of photoreceptors leads to an accumulation of retinaldehyde, a precursor for retinoic acid.[5] This excess retinaldehyde is converted to retinoic acid, which then acts on retinoic acid receptors (RARs) in the inner retina, leading to the hyperactivity of RGCs.[4][6] Disulfiram inhibits the enzymes responsible for the synthesis of retinoic acid, thereby reducing its concentration in the retina.[1][4] This reduction in RA signaling dampens the hyperactivity of RGCs, improving the signal-to-noise ratio of the visual information transmitted to the brain and potentially restoring some visual function.[6][7]

# Signaling Pathway of Retinoic Acid in Retinal Degeneration and the Action of Disulfiram

Caption: Signaling pathway of retinoic acid in retinal degeneration and the inhibitory action of disulfiram.

# **Quantitative Preclinical Data**

The following tables summarize the key quantitative findings from a preclinical study using the rd10 mouse model of retinitis pigmentosa.[3]

| Table 1: Effect of Disulfiram on Retinal Ganglion Cell (RGC) Spontaneous Firing Rate |                             |
|--------------------------------------------------------------------------------------|-----------------------------|
| Treatment Group                                                                      | Mean Firing Rate (Hz) ± SEM |
| Control (rd10 mice)                                                                  | $9.8 \pm 0.5$               |
| Disulfiram-treated (rd10 mice)                                                       | 5.6 ± 0.4                   |
| P-value                                                                              | < 0.0001                    |



| Table 2: Effect of Disulfiram on Behavioral<br>Contrast Sensitivity in rd10 Mice |                                      |
|----------------------------------------------------------------------------------|--------------------------------------|
| Treatment Group                                                                  | Contrast Sensitivity Threshold ± SEM |
| Control (rd10 mice)                                                              | 0.85 ± 0.03                          |
| Disulfiram-treated (rd10 mice)                                                   | 0.62 ± 0.04                          |
| P-value                                                                          | < 0.01                               |

# Experimental Protocols Animal Model and Drug Administration

- Animal Model:rd10 mice, a well-established model of autosomal recessive retinitis pigmentosa. These mice have a mutation in the Pde6b gene, leading to photoreceptor degeneration.
- Drug Administration: Disulfiram was administered orally by incorporating it into the mouse chow at a concentration of 2 mg/kg.[1] Treatment was continuous for 20 to 30 days.[1]

## Multi-electrode Array (MEA) Recording of RGC Activity

- Retinal Preparation: Mice were euthanized, and the retinas were isolated. A piece of the retina was mounted on a multi-electrode array with the RGC side facing the electrodes.
- Recording: Spontaneous firing of RGCs was recorded in darkness for 10-20 minutes.
- Data Analysis: Spike sorting was performed to isolate the activity of individual RGCs. The mean firing rate for each unit was calculated.

# Behavioral Assessment of Visual Function (Operant Conditioning)

 Apparatus: A behavioral cage equipped with a unidirectional running wheel and a computer display.



- Training: Mice were trained to respond to a visual stimulus (e.g., drifting gratings) by licking a water spout to receive a reward.
- Testing: The contrast of the visual stimulus was varied to determine the contrast sensitivity threshold, which is the minimum contrast at which the mouse can reliably detect the stimulus.

## In Vivo Two-Photon Ca2+ Imaging of the Visual Cortex

- Animal Preparation: A cranial window was implanted over the primary visual cortex (V1) of the mice. A genetically encoded calcium indicator (e.g., GCaMP6s) was expressed in cortical neurons.
- Imaging: Mice were head-fixed and placed on a spherical treadmill. Two-photon microscopy
  was used to record the activity of individual neurons in V1 in response to visual stimuli
  presented on a screen.
- Data Analysis: The responses of individual neurons to different visual stimuli (e.g., gratings of different orientations) were analyzed to determine properties such as orientation tuning and response fidelity to natural scenes.

# Experimental Workflow Workflow for a Preclinical Study of Disulfiram for Retinitis Pigmentosa

Caption: A typical workflow for a preclinical study investigating the efficacy of disulfiram in a mouse model of retinitis pigmentosa.

# **Clinical Development**

Based on the promising preclinical results, clinical trials have been initiated to evaluate the safety and efficacy of disulfiram in patients with retinitis pigmentosa. A Phase 1, 30-participant, placebo-controlled clinical trial is currently enrolling patients at the University of Washington in Seattle.[2][8] Another clinical trial at the University of Rochester Medical Center is testing the ability of disulfiram to improve vision in patients with macular degeneration and other forms of photoreceptor dystrophy.[2][8]



## Conclusion

The repurposing of disulfiram for the treatment of retinitis pigmentosa represents a promising therapeutic strategy. By targeting the underlying pathological hyperactivity of RGCs, disulfiram has the potential to improve visual function in patients with remaining photoreceptors. The ongoing clinical trials are a crucial next step in determining the real-world efficacy and safety of this approach. This technical guide provides a comprehensive overview of the preclinical foundation for the clinical investigation of disulfiram as a novel treatment for retinitis pigmentosa.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Retinoic acid inhibitors mitigate vision loss in a mouse model of retinal degeneration -PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Retinoic acid inhibitors mitigate vision loss in a mouse model of retinal degeneration PMC [pmc.ncbi.nlm.nih.gov]
- 3. Could a Drug That Treats Alcoholism Help Improve Vision in Retinitis Pigmentosa? -OptikNow [optiknow.ca]
- 4. Retinoic Acid causes degeneration-dependent electrophysiological remodeling of retinal ganglion cells and blocking its receptor augments vision in partially-blind mice - ILANIT 2020 [program.eventact.com]
- 5. Suppressing Retinal Remodeling to Mitigate Vision Loss in Photoreceptor Degenerative Disorders | Annual Reviews [annualreviews.org]
- 6. Retinoic acid is the trigger for neural hyperactivity in retinal degeneration and blocking its receptor unmasks light responses and augments vision PMC [pmc.ncbi.nlm.nih.gov]
- 7. news.berkeley.edu [news.berkeley.edu]
- 8. Antabuse Moves into Clinical Trial for People with RP Foundation Fighting Blindness [fightingblindness.org]



• To cite this document: BenchChem. [Technical Guide: Disulfiram for the Mitigation of Vision Loss in Retinitis Pigmentosa]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1219562#disuprazole-for-specific-disease-research]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com